molecular formula C13H13NO2 B2756666 methyl 5-benzyl-1H-pyrrole-2-carboxylate CAS No. 92012-34-5

methyl 5-benzyl-1H-pyrrole-2-carboxylate

Cat. No.: B2756666
CAS No.: 92012-34-5
M. Wt: 215.252
InChI Key: FMWQVNWZRAQOBM-UHFFFAOYSA-N
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Description

Methyl 5-benzyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom This compound is characterized by a benzyl group attached to the fifth position of the pyrrole ring and a methyl ester group at the second position

Mechanism of Action

Target of Action

It’s worth noting that pyrrole derivatives have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors . This suggests that methyl 5-benzyl-1H-pyrrole-2-carboxylate may also interact with various biological targets.

Mode of Action

The compound’s synthesis involves a reaction in dry tetrahydrofuran under an inert atmosphere . This process might influence its interaction with biological targets.

Biochemical Pathways

Indole derivatives, which are structurally similar to pyrrole compounds, are known to possess various biological activities, affecting a wide range of biochemical pathways .

Pharmacokinetics

The compound’s solubility in water may influence its bioavailability.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.

Action Environment

The compound’s synthesis involves a reaction at -23°c , suggesting that temperature could potentially influence its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-benzyl-1H-pyrrole-2-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of benzylamine with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification to form the desired product. The reaction conditions often include:

    Solvent: Toluene or ethanol

    Catalyst: Acid or base catalysts such as hydrochloric acid or sodium ethoxide

    Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-benzyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst

Major Products

    Oxidation: Carboxylic acids or ketones

    Reduction: Alcohols

    Substitution: Halogenated pyrrole derivatives

Scientific Research Applications

Methyl 5-benzyl-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-methylpyrrole-2-carboxylate
  • Benzyl 1H-pyrrole-2-carboxylate
  • Ethyl 5-benzyl-1H-pyrrole-2-carboxylate

Uniqueness

Methyl 5-benzyl-1H-pyrrole-2-carboxylate is unique due to the presence of both a benzyl group and a methyl ester group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties that make it suitable for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

methyl 5-benzyl-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-16-13(15)12-8-7-11(14-12)9-10-5-3-2-4-6-10/h2-8,14H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWQVNWZRAQOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(N1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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